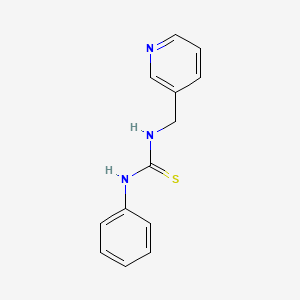

1-Phenyl-3-(pyridin-3-ylmethyl)thiourea

Descripción

Propiedades

IUPAC Name |

1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHALJZCNJGTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355520 | |

| Record name | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201215-93-2 | |

| Record name | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for N Phenyl N Pyridin 3 Ylmethyl Thiourea and Its Analogues

General Synthetic Routes to Thiourea (B124793) Derivatives

The construction of the thiourea functional group is a cornerstone of synthetic organic chemistry, with several reliable methods available to chemists. These routes offer flexibility in substrate scope and reaction conditions, making a wide array of thiourea derivatives accessible.

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. researchgate.net This reaction is characterized by its high efficiency, broad functional group tolerance, and often simple purification procedures. The underlying mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This addition reaction forms a thiourea derivative directly, typically in high yield.

The reaction is generally conducted in a suitable organic solvent, such as ethanol (B145695) or acetone (B3395972), and can often proceed at room temperature or with gentle heating. nih.govresearchgate.net The versatility of this method allows for the synthesis of a vast library of thiourea compounds by simply varying the amine and isothiocyanate starting materials. researchgate.net Symmetrical thioureas can also be prepared via self-condensation of isothiocyanates under specific conditions, such as treatment with pyridine-water. researchgate.net

More contemporary approaches to thiourea synthesis leverage multicomponent reactions (MCRs), which offer increased efficiency and atom economy by combining three or more reactants in a single step. A notable example is the three-component reaction involving an isocyanide, an amine, and elemental sulfur. organic-chemistry.org This method provides a direct route to unsymmetrical thioureas without the need to pre-synthesize and isolate isothiocyanate intermediates. organic-chemistry.org

The reaction proceeds efficiently under mild conditions, often at or near room temperature, and is catalyst-free. organic-chemistry.org Recent advancements have focused on making this process more environmentally benign, for instance, by using aqueous solutions of polysulfides generated from elemental sulfur and organic bases. nih.govnih.gov This allows for a chromatography-free synthesis where the product can be isolated by simple filtration. nih.gov The scope of this reaction is broad, accommodating a variety of aliphatic and aromatic amines and isocyanides. nih.govresearchgate.net

Specific Synthesis of N-Phenyl-N'-(pyridin-3-ylmethyl)thiourea

The synthesis of the target compound, 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea, is most directly achieved through the isothiocyanate-amine condensation route described previously. This specific synthesis involves the reaction between two key starting materials: phenyl isothiocyanate and 3-(aminomethyl)pyridine (B1677787).

In a typical procedure, equimolar amounts of phenyl isothiocyanate and 3-(aminomethyl)pyridine are dissolved in an appropriate solvent, such as ethanol. The reaction mixture is then stirred, often with moderate heating, to facilitate the condensation. The nucleophilic primary amine of 3-(aminomethyl)pyridine attacks the central carbon of the phenyl isothiocyanate, leading to the formation of the desired N-phenyl-N'-(pyridin-3-ylmethyl)thiourea product. Upon completion of the reaction, the product can usually be isolated through cooling, precipitation, and subsequent filtration, followed by recrystallization to obtain the purified compound.

Synthesis of Structurally Modified N-Phenyl-N'-(pyridin-3-ylmethyl)thiourea Analogues

The generation of analogues of N-phenyl-N'-(pyridin-3-ylmethyl)thiourea for structure-activity relationship studies involves the systematic modification of either the phenyl or the pyridine (B92270) ring. These modifications are readily accomplished by employing appropriately substituted starting materials in the condensation reaction.

Analogues with substituents on the phenyl ring are synthesized by reacting 3-(aminomethyl)pyridine with a range of substituted phenyl isothiocyanates. The nature and position of the substituent on the phenyl isothiocyanate directly translate to the final product. This approach allows for the introduction of various electronic and steric properties to the phenyl moiety. For example, electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methyl, methoxy) can be incorporated. nih.govias.ac.in

| Substituent (R) on Phenyl Ring | Isothiocyanate Precursor | Amine Precursor | Resulting Analogue |

|---|---|---|---|

| 4-Chloro | 4-Chlorophenyl isothiocyanate | 3-(Aminomethyl)pyridine | 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |

| 4-Nitro | 4-Nitrophenyl isothiocyanate | 3-(Aminomethyl)pyridine | 1-(4-Nitrophenyl)-3-(pyridin-3-ylmethyl)thiourea |

| 2,6-Dichloro | 2,6-Dichlorophenyl isothiocyanate | 3-(Aminomethyl)pyridine | 1-(2,6-Dichlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |

| 4-Fluorophenyl | 4-Fluorophenyl isothiocyanate | 3-(Aminomethyl)pyridine | 1-(4-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea |

To synthesize analogues with modified pyridine rings, phenyl isothiocyanate is reacted with various substituted 3-(aminomethyl)pyridine derivatives. The substituents can be located at different positions on the pyridine ring, altering its electronic properties and spatial arrangement. For instance, using 2-chloro-3-(aminomethyl)pyridine or 6-methyl-3-(aminomethyl)pyridine as the amine precursor would yield the corresponding modified thiourea derivatives. mdpi.commdpi.com The synthesis of these substituted pyridine precursors is a critical preceding step for this strategy. researchgate.net

| Substituent (R) on Pyridine Ring | Isothiocyanate Precursor | Amine Precursor | Resulting Analogue |

|---|---|---|---|

| 6-Methyl | Phenyl isothiocyanate | (6-Methylpyridin-3-yl)methanamine | 1-(6-Methylpyridin-3-ylmethyl)-3-phenylthiourea |

| 2-Chloro | Phenyl isothiocyanate | (2-Chloropyridin-3-yl)methanamine | 1-(2-Chloropyridin-3-ylmethyl)-3-phenylthiourea |

| 5-Bromo | Phenyl isothiocyanate | (5-Bromopyridin-3-yl)methanamine | 1-(5-Bromopyridin-3-ylmethyl)-3-phenylthiourea |

| 5-(Trifluoromethyl) | Phenyl isothiocyanate | (5-(Trifluoromethyl)pyridin-3-yl)methanamine | 1-(5-(Trifluoromethyl)pyridin-3-ylmethyl)-3-phenylthiourea |

Modifications on the Linker and Thiourea Core

The fundamental approach to the synthesis of thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. This versatile reaction allows for a wide range of substituents to be incorporated into the final molecule, enabling systematic modifications of the linker and the thiourea core itself.

The synthesis of N-acyl thioureas represents a significant modification of the thiourea core, where an acyl group is attached to one of the nitrogen atoms. nih.gov This is typically achieved by reacting an acid chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), to form an in-situ acyl isothiocyanate. This reactive intermediate is then treated with an amine to yield the N-acyl thiourea. nih.gov This methodology introduces a third component to the molecular design, offering further possibilities for structural variation and tuning of electronic and steric properties.

The general synthetic scheme for modifying the thiourea core with an acyl group is as follows:

Reaction of a substituted acid chloride with a thiocyanate salt (e.g., KSCN) in a suitable solvent like acetone to generate the corresponding acyl isothiocyanate.

In-situ reaction of the acyl isothiocyanate with a primary or secondary amine to afford the final N-acyl thiourea derivative. nih.gov

This approach can be adapted to synthesize a wide array of derivatives by varying the acid chloride and the amine component. For instance, using different substituted benzoyl chlorides would modify the phenyl moiety, while employing various heterocyclic amines would alter the pyridinyl portion of a target molecule like N-phenyl-N'-(pyridin-3-ylmethyl)thiourea.

A summary of reactants for the synthesis of modified thiourea cores is presented in the table below.

| Reactant 1 (Isothiocyanate Precursor) | Reactant 2 (Amine) | Resulting Core Modification |

| Substituted Benzoyl Chloride + KSCN | Heterocyclic Amine | N-aroyl-N'-heterocyclylthiourea |

| Alkyl Chloroformate + KSCN | Aromatic Amine | N-(alkoxycarbonyl)-N'-arylthiourea |

| Phosgene + Amine -> Isocyanate -> Thiourea | Amine | Thiourea |

Synthetic Strategies for Bridged and Bis-Thiourea Architectures

The construction of molecules containing two thiourea units, known as bis-thioureas, can be achieved through several synthetic routes, leading to either symmetrical or unsymmetrical architectures. These larger molecules are of interest for their potential as ligands, receptors, and in materials science.

Symmetrical Bis-Thioureas:

Symmetrical bis-thioureas are typically synthesized by reacting a diamine with two equivalents of an isothiocyanate. This straightforward approach ensures that identical thiourea moieties are appended to both ends of the linking diamine. An example of a symmetrical bis-thiourea is 1,3-bis(pyridin-3-ylmethyl)thiourea. nih.gov The general reaction is depicted below:

Diamine + 2 R-N=C=S → R-NH-C(=S)-NH-Linker-NH-C(=S)-NH-R

Mechanochemical synthesis, such as ball milling, has been shown to be an efficient and solvent-free method for the preparation of symmetrical thioureas. rsc.org

Unsymmetrical Bis-Thioureas:

The synthesis of unsymmetrical bis-thioureas requires a more controlled, stepwise approach. One method involves the reaction of a diamine with one equivalent of a first isothiocyanate to form a mono-thiourea intermediate. After isolation and purification, this intermediate is then reacted with a second, different isothiocyanate to yield the unsymmetrical bis-thiourea.

A one-pot, two-step mechanochemical method has also been developed for the synthesis of non-symmetrical bis-thioureas. This approach avoids the need for isolation of the mono-thiourea intermediate, making the process more efficient. nih.gov

Another strategy for creating bis-thiourea derivatives involves starting with a diisothiocyanate and reacting it with two equivalents of an amine. However, intramolecular cyclization can sometimes compete with the desired bis-thiourea formation, especially when the linker is short. nih.gov

The synthesis of bis-acyl-thiourea derivatives has also been reported, where a diamine is reacted with an in-situ generated acyl isothiocyanate. For example, 4-nitrobenzene-1,2-diamine has been used to synthesize bis-acyl-thioureas with potential biological activities. nih.gov

The following table summarizes synthetic strategies for bis-thiourea architectures.

| Reactants | Product Architecture | Synthetic Method |

| 1 eq. Diamine + 2 eq. Isothiocyanate | Symmetrical Bis-Thiourea | Solution-phase or Mechanochemical |

| 1 eq. Diamine + 1 eq. Isothiocyanate 1, then 1 eq. Isothiocyanate 2 | Unsymmetrical Bis-Thiourea | Stepwise solution-phase or one-pot mechanochemical |

| 1 eq. Diisothiocyanate + 2 eq. Amine | Symmetrical Bis-Thiourea | Solution-phase |

| 1 eq. Diamine + 2 eq. Acyl Isothiocyanate | Symmetrical Bis-Acyl-Thiourea | Solution-phase |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea, both ¹H and ¹³C NMR provide critical data for confirming the connectivity of the phenyl, pyridinyl, and thiourea (B124793) moieties. While specific experimental data for this exact isomer is not widely published, analysis of its constituent parts and closely related isomers, such as 1-Phenyl-3-pyridin-2-ylmethyl-thiourea, allows for an accurate prediction of its spectral characteristics. researchgate.net

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), providing information about its neighboring atoms. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons of the phenyl ring, the pyridine (B92270) ring, the methylene (B1212753) bridge (-CH₂-), and the N-H protons of the thiourea group.

The protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. The protons of the pyridine ring would also resonate in the aromatic region but are generally shifted further downfield due to the electron-withdrawing effect of the nitrogen atom, likely appearing between δ 7.3 and 8.6 ppm. The methylene protons, being adjacent to both a nitrogen atom and the pyridine ring, would likely produce a singlet or a doublet around δ 4.5-5.0 ppm. The two N-H protons of the thiourea group are expected to be observed as broad singlets at lower fields, often in the range of δ 8.0 to 10.0 ppm, with their exact position being sensitive to solvent and concentration.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 7.6 | Multiplet |

| Pyridinyl-H | 7.3 - 8.6 | Multiplet |

| Methylene (-CH₂-) | 4.5 - 5.0 | Singlet/Doublet |

| Thiourea (N-H) | 8.0 - 10.0 | Broad Singlet |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The most deshielded carbon is typically that of the thiourea group (C=S), which is expected to resonate at approximately δ 180-185 ppm. The aromatic carbons of the phenyl and pyridine rings would appear in the range of δ 120-150 ppm. The methylene bridge carbon (-CH₂-) would be found further upfield, likely in the δ 45-55 ppm region. Spectroscopic analysis of the related isomer 1-Phenyl-3-pyridin-2-ylmethyl-thiourea supports these expected ranges. researchgate.net

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Thiourea (C=S) | 180 - 185 |

| Phenyl/Pyridinyl (Aromatic C) | 120 - 150 |

| Methylene (-CH₂-) | 45 - 55 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of the functional groups within this compound. The N-H stretching vibrations of the thiourea moiety are expected to produce one or two bands in the 3100-3400 cm⁻¹ region. The aromatic C-H stretching of the phenyl and pyridine rings would appear around 3000-3100 cm⁻¹. The C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

Key vibrations for the thiourea core include the C=S stretching band, which is often coupled with other vibrations and typically appears in the 700-850 cm⁻¹ range, and the C-N stretching bands, found between 1250 and 1550 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the two rings would also be present in the 1400-1600 cm⁻¹ region. researchgate.netmdpi.comijcrt.org

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Aromatic C=C / C=N | Stretching | 1400 - 1600 |

| C-N (Thiourea) | Stretching | 1250 - 1550 |

| C=S (Thiourea) | Stretching | 700 - 850 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman is more sensitive to non-polar, symmetric bonds. For this compound, the symmetric stretching of the aromatic rings and the C=S bond would be expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the phenyl ring, in particular, often give rise to a prominent Raman band. This technique is valuable for confirming the presence of the aromatic systems and the thiocarbonyl group, complementing the data obtained from FT-IR.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula C₁₃H₁₃N₃S), the calculated monoisotopic mass is 243.08302 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecular ion [M+H]⁺. This would result in a prominent peak at an m/z value of approximately 244.09030. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 266.07224, may also be detected. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high precision, thereby verifying the molecular formula.

| Ion / Adduct | Predicted m/z |

|---|---|

| [M]⁺ (Molecular Ion) | 243.08247 |

| [M+H]⁺ (Protonated) | 244.09030 |

| [M+Na]⁺ (Sodium Adduct) | 266.07224 |

Thermal Analysis (DTA/TG)

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG), are used to study the physical and chemical properties of a substance as a function of temperature. TG measures the change in mass of a sample as it is heated, providing information about its thermal stability, decomposition temperatures, and the composition of intermediate and final products. DTA measures the temperature difference between a sample and an inert reference material, revealing information about phase transitions, such as melting and crystallization, as well as exothermic and endothermic decomposition processes. For this compound, these analyses would determine its decomposition pattern and thermal stability.

Surface and Nanoparticle Characterization Techniques (for catalyst forms)

When this compound is utilized in a catalyst, particularly when supported on a nanoparticle substrate, a suite of characterization techniques is employed to understand the material's surface properties and morphology. These characteristics are crucial as they directly influence the catalyst's activity, selectivity, and durability.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It identifies the elemental composition of the material being imaged by detecting the characteristic X-rays emitted from the sample when bombarded with an electron beam. For a catalyst containing this compound, EDS would confirm the presence and distribution of key elements such as carbon, nitrogen, sulfur, and any metallic components of the catalyst or support.

Brunauer–Emmett–Teller (BET) Surface Area Analysis

Brunauer–Emmett–Teller (BET) analysis is a critical technique for measuring the specific surface area of a material. It involves the physisorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. The amount of gas adsorbed at different pressures is used to calculate the total surface area. For a catalyst form of this compound, a high surface area is often desirable as it can provide more active sites for chemical reactions, thereby enhancing catalytic efficiency.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension or polymers in solution. It works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. For a nanoparticle catalyst incorporating this compound, DLS would provide the hydrodynamic diameter of the particles, which includes the core particle and any molecules or ions attached to its surface as it moves in the solvent.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the elemental composition of a sample, capable of detecting most of the elements in the periodic table at concentrations down to parts per trillion. If this compound were part of a heterogeneous catalyst that was recovered after a reaction, ICP-MS could be used to analyze the reaction mixture for any leached metal from the catalyst support, thereby providing information on the stability of the catalyst.

Coordination Chemistry and Supramolecular Assembly Research

Ligand Properties of Thiourea (B124793) Derivatives

Thiourea derivatives are a well-established class of ligands in coordination chemistry, largely due to the electronic characteristics of the thiocarbonyl group and the adjacent nitrogen atoms. mdpi.comnih.gov

Thiourea-based ligands, including 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea, are recognized for their dual electronic nature, possessing both σ-donating and π-acidic capabilities. mdpi.comnih.gov The lone pairs of electrons on the sulfur and nitrogen atoms can be donated to vacant orbitals of a metal ion, demonstrating classic σ-donor behavior. Simultaneously, the π* anti-bonding orbitals of the C=S group can accept electron density from filled d-orbitals of the metal, a characteristic of π-acidic or π-acceptor ligands. This synergistic electronic behavior contributes to the stability of the resulting metal complexes.

The coordination versatility of thiourea derivatives is highlighted by their ability to adopt various binding modes. mdpi.comnih.gov For this compound, two primary chelation modes are prevalent:

Monodentate Coordination: The ligand can coordinate to a metal center through the sulfur atom of the thiocarbonyl group. This is a common binding mode where the sulfur acts as a soft donor, readily bonding with soft metal ions. mdpi.com

Bidentate Chelation: The ligand can act as a bidentate chelating agent, coordinating through both the sulfur atom and one of the nitrogen atoms. mdpi.com In the case of this compound, this chelation can involve the pyridinyl nitrogen atom, forming a stable five or six-membered chelate ring with the metal ion. This mode of coordination often leads to enhanced thermodynamic stability of the complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound typically involves the reaction of the ligand with a corresponding metal salt in an appropriate solvent.

A variety of transition metal complexes have been synthesized using thiourea derivatives as ligands. uobaghdad.edu.iq The general procedure involves mixing a solution of the thiourea ligand (often in a solvent like ethanol (B145695) or methanol) with a solution of the desired metal salt (e.g., chlorides or nitrates) in a 2:1 ligand-to-metal molar ratio. materialsciencejournal.org The reaction mixture is typically stirred for several hours at room temperature or under reflux to facilitate the formation of the complex, which may then precipitate from the solution. materialsciencejournal.org Complexes with divalent transition metals such as Cobalt(II), Nickel(II), Copper(II), Zinc(II), Cadmium(II), and Mercury(II) have been successfully prepared using analogous thiourea ligands. mdpi.comuobaghdad.edu.iq

The formation and structure of these metal complexes are elucidated using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the thiourea ligand. Upon complexation, a noticeable shift in the stretching frequency of the C=S bond is observed. A shift to a lower wavenumber (typically 11-42 cm⁻¹) indicates the coordination of the sulfur atom to the metal center. mdpi.com Additionally, changes in the N-H stretching frequencies can provide further evidence of coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. In the ¹³C NMR spectrum, the chemical shift of the C=S carbon experiences a downfield shift upon coordination, suggesting a decrease in electron density around the thiocarbonyl carbon due to its interaction with the metal ion. mdpi.com Similarly, in the ¹H NMR spectrum, protons on the atoms adjacent to the coordination sites (e.g., N-H protons and pyridinyl protons) exhibit shifts in their resonance signals. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment (e.g., tetrahedral or octahedral) around the metal ion. uobaghdad.edu.iqdoi.org

| Compound Type | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | Reference |

|---|---|---|---|

| Free Ligand (HPMCT) | 3176 | 707 | mdpi.com |

| Metal Complexes (MCl₂(HPMCT)₂) | 3174–3336 | 665-696 | mdpi.com |

Magnetic susceptibility and molar conductance measurements are employed to further characterize the electronic structure and behavior of the complexes in solution.

Magnetic Properties: The effective magnetic moment (µ_eff), determined from magnetic susceptibility measurements, helps to elucidate the geometry and the oxidation state of the central metal ion. For instance, tetrahedral Co(II) complexes typically exhibit µ_eff values higher than the spin-only value due to orbital contributions, while square-planar Ni(II) complexes are often diamagnetic (µ_eff ≈ 0). doi.org

Molar Conductance: Molar conductance measurements in solvents like DMF or DMSO are used to determine the electrolytic nature of the complexes. Low conductance values (typically in the range of 3–41 Ω⁻¹ cm² mol⁻¹) indicate that the complexes are non-electrolytes, suggesting that the anions (e.g., chloride) are part of the coordination sphere rather than free counter-ions in the solution. mdpi.comdoi.org

| Complex | µ_eff (B.M.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Proposed Geometry | Reference |

|---|---|---|---|---|

| [Co(H₂L)₂]·0.5H₂O | 2.79 | 41.2 | Distorted Tetrahedral | doi.org |

| [Ni(H₂L)₂] | 0.78 | 13.8 | Distorted Tetrahedral | doi.org |

| [Cu(H₂L)₂]·2H₂O | 1.44 | 20.3 | Distorted Tetrahedral | doi.org |

Geometrical Structures of Complexes

Thiourea ligands are versatile and can coordinate to metal centers in several ways, leading to a variety of complex geometries. researchgate.net Typically, coordination occurs through the soft sulfur atom of the thioamide group. researchgate.netmaterialsciencejournal.org Depending on the metal ion, the co-ligands, and the specific substituents on the thiourea backbone, common geometries such as tetrahedral and square planar are observed. researchgate.netmaterialsciencejournal.org

In many transition metal complexes with N,N'-disubstituted thiourea ligands, the metal center is four-coordinate. researchgate.net For instance, studies on copper(I) complexes with N,N'-disubstituted thioureas have revealed distorted tetrahedral geometries where the neutral ligand coordinates to the copper center solely through the sulfur atom in a terminal fashion. researchgate.net In other cases, particularly with ligands containing additional donor groups, different coordination modes can arise. For N-phenyl-N′-(3-triazolyl)thiourea complexes with Co(II), Ni(II), and Cu(II), theoretical and experimental data suggest coordination occurs via the deprotonated thioamide sulfur and a nitrogen atom from the triazole ring, resulting in geometries described as distorted tetrahedral or "flattened" tetrahedron. doi.orguaeu.ac.ae

While specific crystallographic data for metal complexes of this compound were not prominently available in the reviewed literature, the general principles derived from closely related structures suggest that it would likely coordinate through its sulfur atom and potentially the pyridine (B92270) nitrogen, acting as either a monodentate or a bidentate chelating ligand.

Investigation of Coordination Abilities

The ability of a ligand to coordinate to a metal ion is governed by thermodynamics and the non-covalent interactions that stabilize the resulting complex. Hydrogen bonding plays a particularly crucial role in the solid-state chemistry of thiourea derivatives.

Isothermal Titration Calorimetry (ITC) Studies

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding events, providing a complete thermodynamic profile (enthalpy, entropy, and binding affinity) of a coordination process. This method has been applied to study the thermodynamics of anion binding by various thiourea-based receptors. acs.org

However, specific ITC studies detailing the coordination of metal ions by this compound are not extensively documented in the surveyed scientific literature. Such studies would be invaluable for quantifying the binding affinity and understanding the thermodynamic driving forces behind complex formation.

Hydrogen Bonding in Coordination and Crystal Structures

Hydrogen bonding is a dominant force in the crystal structures of thiourea derivatives, directing their supramolecular self-assembly. mersin.edu.tr A common and robust motif is the formation of centrosymmetric dimers through pairs of intermolecular N-H···S hydrogen bonds. nih.gov These dimers can be further linked into extended one- or two-dimensional networks. nih.gov

Catalytic Applications of N-Phenyl-N'-(pyridin-3-ylmethyl)thiourea Metal Complexes

While direct catalytic applications for complexes of this compound are not widely reported, extensive research has been conducted on the catalytic activity of a very closely related compound, 1,3-bis(pyridin-3-ylmethyl)thiourea . The findings from this analogue provide strong insight into the potential applications of this class of ligands in catalysis, particularly when immobilized on solid supports.

Homoselective Synthesis of Tetrazoles

Metal complexes of 1,3-bis(pyridin-3-ylmethyl)thiourea have been successfully employed as catalysts for the synthesis of 5-substituted-1H-tetrazoles. nih.govnih.gov This transformation is typically achieved through a [3+2] cycloaddition reaction between various organic nitriles and sodium azide. nih.gov Research has shown that cobalt and samarium complexes of this ligand are particularly effective. nih.govnih.gov The reaction is often carried out in a green solvent like polyethylene (B3416737) glycol (PEG-400) at elevated temperatures. nih.gov The catalytic system demonstrates high activity and selectivity for the desired tetrazole products. nih.gov

Heterogeneous Catalysis with Supported Complexes (e.g., on Boehmite Nanoparticles)

A significant advancement in the application of these catalysts has been their immobilization on solid supports to create robust, reusable heterogeneous catalysts. nih.govnih.gov Boehmite nanoparticles (BNPs), a form of aluminum oxyhydroxide (γ-AlOOH), have proven to be an excellent support material due to their high surface area, thermal stability, and the presence of surface hydroxyl groups that allow for straightforward functionalization. nih.govresearchgate.netrsc.org

The preparation of the heterogeneous catalyst generally follows a multi-step procedure:

Synthesis of BNPs : Boehmite nanoparticles are first synthesized, often from aqueous solutions of aluminum salts. nih.govresearchgate.net

Surface Modification : The surface of the BNPs is functionalized, typically using an organosilane linker like (3-chloropropyl)trimethoxysilane (CPTMS). nih.govnih.gov

Ligand Anchoring : The thiourea ligand, 1,3-bis(pyridin-3-ylmethyl)thiourea , is then covalently anchored to the modified surface. nih.gov

Metal Complexation : Finally, the supported ligand is treated with a metal salt (e.g., cobalt or samarium) to form the final active catalyst, such as Co-(PYT)₂@BNPs or Sm-bis(PYT)@boehmite. nih.govnih.gov

These organic-inorganic hybrid nanocatalysts are highly stable and can be easily separated from the reaction mixture by simple filtration. nih.govnih.gov Their heterogeneous nature allows them to be reused for multiple reaction cycles without a significant loss of catalytic activity, making the process more economical and environmentally friendly. nih.govnih.gov

The table below summarizes the performance of the Co-(PYT)₂@BNPs catalyst in the synthesis of various tetrazole derivatives.

| Entry | Nitrile Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzonitrile | 5-Phenyl-1H-tetrazole | 5 | 95 |

| 2 | 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 6 | 92 |

| 3 | 4-Methylbenzonitrile | 5-(p-Tolyl)-1H-tetrazole | 5 | 94 |

| 4 | 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 7 | 90 |

| 5 | 3-Nitrobenzonitrile | 5-(3-Nitrophenyl)-1H-tetrazole | 8 | 88 |

| 6 | Acetonitrile | 5-Methyl-1H-tetrazole | 10 | 85 |

The reusability of the catalyst is a key feature, with studies showing that the Co-(PYT)₂@BNPs can be recovered and reused for at least five consecutive runs without a significant drop in its catalytic efficiency. nih.gov

Advanced Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the electronic properties and reactivity of a molecule. For 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea, a comprehensive analysis has been conducted using various theoretical methods to understand its behavior at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. These calculations are instrumental in predicting the optimized geometry, vibrational frequencies, and other electronic properties of this compound.

DFT studies on similar thiourea (B124793) derivatives are typically performed using basis sets such as 6-311++G(d,p) to obtain reliable geometric and electronic data. While specific optimized geometrical parameters (bond lengths and angles) for this compound are not available in the public domain, studies on analogous compounds like 1-furoyl-3-phenylthiourea have demonstrated the utility of DFT in achieving results that are in good agreement with experimental data. For related thiourea compounds, theoretical calculations have been used to determine structural parameters, bond lengths, and bond angles, which align with results from similar molecules. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. This analysis provides a detailed picture of the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs.

For thiourea derivatives, NBO analysis confirms the presence of intramolecular charge transfer and hydrogen bonding interactions. researchgate.net In the case of this compound, it is anticipated that significant delocalization would occur between the lone pairs of the nitrogen and sulfur atoms and the π* orbitals of the aromatic rings and the thiocarbonyl group. This charge delocalization is a key factor in stabilizing the molecular structure. NBO analyses on related structures often reveal crucial information about intramolecular hydrogen bonds and the hybridization of metal-ligand bonds in complexes. doi.org

Prediction of Electronic Spectra (IR, UV)

Theoretical calculations can predict the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of a molecule, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions.

For a related compound, 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, the experimental UV spectrum showed two bands at λabs 242 nm and 267 nm, which were ascribed to π→π* and n→π* transitions, respectively. mdpi.com The IR spectrum of the same compound displayed characteristic bands for ν(N–H) at 3266 cm⁻¹, ν(C–N) at 1485 cm⁻¹, and ν(C=S) at 1256 cm⁻¹. mdpi.com It is expected that theoretical calculations for this compound would yield similar characteristic vibrational modes and electronic transitions, reflecting the core thiourea structure and the presence of aromatic rings.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a significant parameter for determining molecular reactivity.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

In studies of similar compounds like 1-furoyl-3-phenylthiourea, FMO analysis has been used to explain the molecule's selectivity in chemical reactions. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich thiourea moiety and the phenyl ring, while the LUMO would likely be distributed over the pyridine (B92270) ring and the thiocarbonyl group.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein target.

Prediction of Binding Affinities and Binding Modes

Molecular docking simulations can provide valuable information on the binding affinities (often expressed as a docking score or binding energy) and the specific binding modes of a ligand within the active site of a target protein. These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While specific docking studies for this compound are not detailed in the available literature, research on other thiourea derivatives has demonstrated their potential as enzyme inhibitors. jppres.com For example, docking studies on N-(phenylcarbamothioyl)-4-chloro-benzamide with the checkpoint kinase 1 receptor showed a favorable binding score, indicating good interaction within the active site. jppres.com It is hypothesized that this compound could act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding. evitachem.com Such simulations are crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Identification of Key Interacting Amino Acid Residues

Molecular docking is a computational technique pivotal for predicting the binding orientation of a small molecule to its macromolecular target. In the case of thiourea derivatives, these studies are crucial for elucidating their mechanism of action at the atomic level. The thiourea backbone, with its capacity for hydrogen bonding and its potential for diverse substitutions, allows for a range of interactions within a protein's active site. biointerfaceresearch.com

Docking studies on various phenylthiourea (B91264) derivatives have consistently highlighted the importance of hydrogen bonds and hydrophobic interactions in their binding affinity. The thiourea moiety itself, with its sulfur and nitrogen atoms, is a key pharmacophore. biointerfaceresearch.com The sulfur atom can act as a hydrogen bond acceptor, while the N-H groups can serve as hydrogen bond donors.

In studies of fluorophenylthiourea derivatives targeting enzymes like glutathione (B108866) S-transferases (GSTs) and glutathione reductase (GR), molecular docking has been instrumental in explaining the inhibitory mechanisms. nih.gov For other thiourea compounds, interactions with key amino acid residues in the active sites of enzymes such as DNA gyrase have been identified. nih.gov For instance, in a study on thiourea derivatives containing a 1,3-thiazole ring, molecular dynamics simulations showed active interactions with residues such as Ala1083, Glu1088, Ala1118, Gly1117, and Met1121. rsc.org

The table below summarizes common interacting amino acid residues identified in docking studies of various thiourea derivatives, which could be analogous to the interactions of this compound.

| Interacting Residue Type | Specific Examples (from related compounds) | Type of Interaction | Potential Role in Binding |

| Polar Amino Acids | Ser, Thr, Tyr, Asn, Gln | Hydrogen Bonding | Anchoring the ligand in the active site. |

| Charged Amino Acids | Asp, Glu, Lys, Arg | Hydrogen Bonding, Salt Bridges | Key electrostatic interactions for binding. |

| Nonpolar Amino Acids | Ala, Val, Leu, Ile, Phe | Hydrophobic Interactions | Enhancing binding affinity through van der Waals forces. |

It is hypothesized that the phenyl and pyridinyl rings of this compound would likely engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan within a target protein's binding pocket.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of a ligand-receptor complex over time. These simulations can provide insights into the stability of the binding pose predicted by molecular docking and reveal conformational changes in both the ligand and the protein upon binding.

For thiourea derivatives, MD simulations have been employed to assess the stability of the ligand within the binding site and to calculate binding free energies. jppres.com A study on N-(phenylcarbamothioyl)-4-chloro-benzamide, a thiourea derivative, utilized MD simulations to demonstrate the stability of its bond with the checkpoint kinase 1 receptor. jppres.com Another investigation into arylthioureas as urease inhibitors used MD simulations to confirm that these compounds form stable interactions with key residues at the allosteric site of the enzyme. nih.gov

In a typical MD simulation study of a compound like this compound complexed with a target protein, the following analyses would be conducted:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein, which can indicate which residues are most affected by ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and the protein, providing a measure of the stability of these key interactions.

These simulations are crucial for validating docking results and for providing a more realistic picture of the molecular interactions in a dynamic physiological environment.

In Silico Assessment of Pharmacokinetic Parameters (ADMET Prediction)

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become a standard practice in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

For novel thiourea derivatives, various computational tools and web servers are available to predict their ADMET properties. jppres.comnih.gov These predictions are based on the molecule's structure and physicochemical properties. A study on N-(phenylcarbamothioyl)-4-chloro-benzamide reported good gastrointestinal (GIT) absorption, classification under the Biopharmaceutics Classification System (BCS) Class I, a low volume of distribution, no blood-brain barrier (BBB) penetration, a half-life of 3 hours, and no predicted hepatotoxicity. jppres.com

The following table presents a hypothetical ADMET profile for this compound, based on typical predictions for similar small molecules.

| Parameter | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for intestinal absorption. |

| Distribution | ||

| BBB Permeability | Low | Reduced potential for central nervous system side effects. |

| Plasma Protein Binding | Moderate | Affects the free concentration of the drug available for therapeutic action. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of specific isoforms | Risk of drug-drug interactions. |

| Excretion | ||

| Total Clearance | Moderate | Influences the dosing frequency. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |

These in silico predictions are valuable for prioritizing compounds for further experimental testing and for guiding chemical modifications to improve their drug-like properties.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. The thiourea scaffold is a versatile building block in SBDD due to its favorable chemical properties and its ability to be readily modified. biointerfaceresearch.com

The design of novel thiourea derivatives often involves strategies such as:

Molecular Hybridization: Combining the thiourea pharmacophore with other known bioactive moieties to create hybrid molecules with enhanced or novel activities.

Scaffold Hopping: Replacing a core scaffold in a known drug with a thiourea group to explore new chemical space and potentially improve properties.

Fragment-Based Drug Design: Using small molecular fragments containing the thiourea motif to build up a potent inhibitor within the target's binding site.

Researchers have successfully used these approaches to develop thiourea derivatives with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netresearchgate.net The iterative process of designing a compound, predicting its binding and properties computationally, synthesizing it, and then testing it experimentally is at the heart of modern SBDD.

Based on a comprehensive search of available scientific literature, there is currently no specific published data for the compound "this compound" corresponding to the detailed biological activities requested in the outline.

Research on thiourea derivatives is extensive, and many related compounds have been evaluated for various biological activities. However, studies focusing specifically on the anti-cancer, anti-infective, enzyme inhibition, and DNA binding properties of This compound are not present in the available literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified subsection while strictly adhering to the constraint of focusing solely on this particular chemical compound. Information on analogous or related compounds cannot be substituted, as per the provided instructions.

Biological Activity Spectrum and Mechanistic Exploration

Anti-Infective Research

Enzyme Inhibition in Pathogen Targets (e.g., Dihydrofolate Reductase (DHFR), Pteridine Reductase 1 (PTR1), DNA gyrase ATPase)

Research into the thiourea (B124793) class of compounds has identified their potential as enzyme inhibitors for various pathogen targets. Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA and certain amino acids, making it a target for antimicrobial and anticancer therapies. nih.govresearchgate.net While numerous DHFR inhibitors have been developed, specific inhibitory data for 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea against DHFR is not extensively documented in the reviewed literature. nih.govresearchgate.netmdpi.com

Pteridine reductase 1 (PTR1) is another enzyme explored as a drug target, particularly in trypanosomal infections. nih.gov It plays a role in the folate salvage pathway. Although inhibitors of PTR1 are actively being investigated, specific studies detailing the activity of this compound against this enzyme are not presently available.

DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a well-established target for antibacterial agents. researchgate.net The ATPase subunit of DNA gyrase (GyrB) is a particular focus for inhibitors. researchgate.netebi.ac.uk While various novel inhibitors of DNA gyrase ATPase are under investigation, research specifically quantifying the inhibitory effect of this compound on this enzyme has not been prominently reported. nih.gov

Fungicidal Activity (e.g., Botrytis cinerea, Fusarium oxysporum)

The potential of novel chemical compounds to combat phytopathogenic fungi is a significant area of agricultural research. Botrytis cinerea, the causative agent of gray mold disease, affects a wide range of crops, leading to substantial economic losses. nih.govresearchgate.net Various synthetic and natural compounds are continually tested for their efficacy against this fungus. nih.govmdpi.com However, specific data on the fungicidal activity of this compound against Botrytis cinerea is not detailed in the available research.

Similarly, Fusarium oxysporum is a soil-borne fungus responsible for Fusarium wilt, a devastating disease in numerous plant species. mdpi.comnih.gov The search for effective fungicides against this pathogen is ongoing, with many chemical classes being evaluated. plos.orgresearchgate.net Despite the broad screening of compounds, studies specifically documenting the activity of this compound against Fusarium oxysporum are not found in the reviewed scientific literature.

Anti-Inflammatory Research

Thiourea derivatives have been a subject of interest in the development of new anti-inflammatory agents. nih.gov Inflammation is a complex biological response implicated in numerous diseases, and the search for novel modulators of inflammatory pathways is a priority in medicinal chemistry. nih.gov

In Vitro Lipoxygenase Enzyme Inhibition Studies

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation. nih.gov As such, inhibition of these enzymes is a key strategy for developing anti-inflammatory drugs. Studies on various thiourea derivatives have shown potential for 5-LOX inhibition. nih.govmdpi.com For instance, certain naproxen-thiourea hybrids have demonstrated potent inhibition of the 5-LOX enzyme. nih.gov However, specific in vitro studies quantifying the lipoxygenase inhibitory activity of this compound are not specified in the current body of research.

Anti-Diabetic Research

The management of diabetes mellitus involves various therapeutic strategies, including the inhibition of carbohydrate-metabolizing enzymes. nih.govmdpi.com Thiourea derivatives have emerged as a class of compounds with potential antidiabetic properties. researchgate.net

α-Glucosidase Enzyme Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, which is a therapeutic approach for managing type 2 diabetes. nih.gov

Several studies have investigated the α-glucosidase inhibitory potential of phenylthiourea (B91264) derivatives. Research on a series of thiourea derivatives based on 3-aminopyridin-2(1H)-ones revealed significant inhibitory activity against α-glucosidase. nih.govnih.gov For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea demonstrated higher inhibitory activity than the standard drug acarbose, with an IC50 value of 9.77 mM compared to acarbose's 11.96 mM. nih.govresearchgate.net Another related compound, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed activity comparable to acarbose. nih.govbohrium.com These findings suggest that the phenylthiourea scaffold is a promising framework for designing α-glucosidase inhibitors, although direct data for this compound is not provided in these specific studies.

| Compound | α-Glucosidase Inhibition (%) at 15 mM | IC50 (mM) | Reference |

|---|---|---|---|

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 56.6% | 9.77 | nih.govresearchgate.net |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 41.2% | 12.94 | nih.gov |

| Acarbose (Standard) | 46.1% | 11.96 | nih.govnih.gov |

Neurological Activity Research

Currently, there is a lack of available scientific literature detailing research into the specific neurological activities of this compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing symptoms of Alzheimer's disease, as these enzymes are responsible for breaking down the neurotransmitter acetylcholine. While various pyridine (B92270) and thiourea derivatives have been investigated as potential cholinesterase inhibitors, dedicated studies detailing the specific inhibitory activity and potency (e.g., IC₅₀ values) of this compound against AChE and BChE are not extensively documented in the available scientific literature. The general class of thiourea derivatives has been explored for this purpose, but specific data for this particular isomer remains limited.

Anxiolytic and Antidepressant Potential (preclinical studies)

The therapeutic potential of novel compounds in treating anxiety and depression is often initially assessed through preclinical studies using animal models. Compounds containing thiourea and phenyl-piperazine moieties have been synthesized and evaluated for such properties, with some derivatives showing promising results in tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which can indicate anticonvulsant and mood-stabilizing effects. However, specific preclinical data from in vivo studies (e.g., elevated plus-maze, forced swim test) that would characterize the anxiolytic or antidepressant profile of this compound have not been prominently reported in peer-reviewed literature.

Phytohormonal Activity Research (e.g., Ethylene (B1197577) Response in Arabidopsis)

Significant research has been conducted on the phytohormonal activity of thiourea derivatives, including compounds structurally related to this compound. These molecules have been found to induce an ethylene response in the model plant Arabidopsis thaliana. nih.gov Ethylene is a crucial gaseous plant hormone that regulates a wide array of developmental processes, from seed germination to fruit ripening and leaf senescence. nih.gov

A study involving chemical screening identified a thiourea skeleton compound, named ZKT1, that could mimic the effects of ethylene. nih.gov This led to the synthesis and evaluation of various derivatives to understand their structure-activity relationships. The activity of these compounds was assessed by observing the "triple response" in etiolated Arabidopsis seedlings—a classic bioassay for ethylene activity characterized by inhibition of root and hypocotyl elongation and an exaggeration of the apical hook. nih.gov

While the exact data for the pyridin-3-yl isomer is not specified, the study provides valuable insights from closely related isomers. For instance, 1-phenyl-3-(pyridin-2-ylmethyl)thiourea (B3056909) (ZKT6) showed moderately low activity. nih.gov Other derivatives with modifications on the phenyl ring or the linker chain exhibited a range of activities, from weak to comparable to the native ethylene precursor, 1-aminocyclopropane-1-carboxylate (ACC). nih.gov Mechanistic studies suggest that these thiourea derivatives activate the ethylene signaling pathway by interacting with its upstream components. nih.gov

The following table summarizes the ethylene-like activity of selected structural analogs of this compound as reported in the study.

| Compound ID | Compound Name | Reported Activity Level |

|---|---|---|

| ZKT5 | 1-Phenyl-3-(pyridin-2-yl)thiourea | Moderately High |

| ZKT6 | 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea | Moderately Low |

| ZKT11 | 1-(3,4-Dichlorophenyl)-3-(pyridin-2-ylmethyl)thiourea | High |

| ZKT17 | 1-Benzyl-3-phenylthiourea | Increased activity relative to ZKT6 |

Mechanistic Insights from Kinetic Studies of Chemical Reactions (e.g., Oxidation Kinetics)

The thiourea moiety is susceptible to oxidation, and understanding the kinetics of this process provides insight into the compound's chemical stability and potential metabolic pathways. Kinetic studies on the oxidation of the parent structure, phenyl thiourea (PTU), by reagents such as pyridinium (B92312) chlorochromate (PCC) in an aqueous DMF (N,N-dimethylformamide) medium have been performed. gsconlinepress.com

These studies reveal that the reaction rate is first order with respect to the concentrations of the oxidant (PCC), the substrate (PTU), and hydrogen ions [H⁺]. gsconlinepress.comgsconlinepress.com The dependence on acid concentration indicates that a protonated form of the oxidizing species is involved in the rate-determining step of the mechanism. gsconlinepress.comgsconlinepress.com

Furthermore, the reaction rate was observed to increase with the dielectric constant of the medium, suggesting an ion-dipole interaction in the rate-determining step. gsconlinepress.comgsconlinepress.com Based on these experimental findings, a suitable mechanism and rate law can be proposed, providing a foundational understanding of the oxidative behavior of the thiourea group within more complex molecules like this compound. gsconlinepress.com The evaluation of activation parameters from temperature-dependent studies further elucidates the energetic requirements of the oxidation process. gsconlinepress.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Effects on Biological Activity

The introduction of various substituents on the aromatic rings of the parent compound can dramatically alter its electronic, hydrophobic, and steric properties, thereby modulating its biological activity.

Modifications to the terminal phenyl ring are a key strategy for optimizing the activity of this class of compounds. Research on related diaryl urea (B33335) and thiourea (B124793) scaffolds has demonstrated that the nature and position of substituents on the phenyl ring significantly influence their antiproliferative effects. nih.gov The electronic and hydrophobic characteristics of these substituents play a vital role. nih.gov

For instance, in a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, which are structurally related to the target compound, specific substitutions on the phenyl ring led to a marked increase in potency. The presence of electron-withdrawing groups, such as trifluoromethyl (CF₃) and chlorine (Cl), was found to be particularly effective. One of the most active compounds identified in a study was substituted with both a 4-chloro and a 3-(trifluoromethyl)phenyl group. nih.govnih.gov This highlights the importance of halo and trifluoromethyl groups in enhancing biological activity.

The following table summarizes the effects of various substituents on the phenyl ring on the antiproliferative activity of analogous compounds.

| Phenyl Ring Substituent | General Effect on Antiproliferative Activity | Reference Compound Example |

| 4-Chloro-3-(trifluoromethyl) | High potency | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea |

| Unsubstituted Phenyl | Moderate activity | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea |

| 4-(Trifluoromethyl) | Significant efficacy | 1-(2-(4-(Hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)-3-(4-(trifluoromethyl) phenyl)thiourea |

This table is generated based on findings from related diaryl (thio)urea derivatives.

Similar to the phenyl ring, the pyridine (B92270) moiety is a critical component for biological activity, and its substitution patterns are a key area of SAR studies. In the aforementioned series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, modifications to the pyridine ring were explored to enhance efficacy. nih.gov The introduction of a methyl group and a 2,2,2-trifluoroethoxy group on the pyridine ring of the most potent analogue, compound 7i , suggests that such substitutions contribute favorably to its interaction with the biological target. nih.govnih.gov

The linker connecting the pyridine and the central phenyl (or other aromatic) ring also plays a role. While the parent compound has a simple methylene (B1212753) linker (-CH₂-), related active compounds incorporate a methylthio linker (-S-CH₂-). nih.govnih.gov This variation affects the molecule's flexibility, geometry, and potential interactions, thereby influencing its biological profile.

| Pyridine Ring Substituent(s) | Linker Type | General Effect on Antiproliferative Activity | Reference Compound Example |

| 3-Methyl-4-(2,2,2-trifluoroethoxy) | -S-CH₂- (Thio-methyl) | High potency | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea |

| Unsubstituted | -CH₂- (Methylene) | Baseline activity | 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea |

This table illustrates the impact of substitutions on the pyridine ring and linker variations based on highly active analogues.

Identification of Pharmacophores and Key Structural Features for Desired Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold and its analogues, several key pharmacophoric features have been identified:

Aromatic Rings (Phenyl and Pyridine): These groups are involved in crucial hydrophobic and π-π stacking interactions with the target protein. The pyridine ring's nitrogen atom can also act as a hydrogen bond acceptor.

The (Thio)urea Moiety (-NH-C(S)-NH- or -NH-C(O)-NH-): This central linker is a critical hydrogen bond donor and acceptor. It forms strong hydrogen bonds with amino acid residues in the active site of target enzymes or receptors, which is often essential for potent inhibitory activity. ijcrt.org The thiourea group is a versatile structural motif known for its wide range of biological activities. mdpi.commdpi.com

Substituents on Aromatic Rings: As established by SAR studies, specific electron-withdrawing substituents (e.g., -CF₃, -Cl) on the phenyl ring and a combination of substituents on the pyridine ring are key features for enhancing potency. These groups fine-tune the electronic properties and binding affinity of the molecule.

Together, these features create a specific three-dimensional arrangement that allows the molecule to bind effectively to its biological target, leading to its observed activity.

Rational Design and Synthesis of Novel Analogues for Enhanced Activity

The insights gained from SAR studies are the foundation for the rational design of new, more effective compounds. rsc.org By understanding which structural features are essential for activity and how different substituents modulate this activity, chemists can design novel analogues with predicted improvements in potency and selectivity.

The design process for new antiproliferative agents based on this scaffold involves:

Starting with the core structure: The 1-aryl-3-pyridinylalkyl(thio)urea framework is used as a template.

Applying SAR knowledge: Based on data showing that electron-withdrawing groups on the phenyl ring are beneficial, new analogues are designed with various combinations of halogens and trifluoromethyl groups. nih.govnih.gov

Modifying the pyridine ring: Different alkyl and alkoxy groups are introduced onto the pyridine ring to explore and optimize interactions with the target. nih.gov

Varying the linker: The length and composition of the linker between the aromatic systems can be altered to improve the molecule's conformational flexibility and binding orientation.

The synthesis of these rationally designed analogues typically involves multi-step chemical reactions. For thiourea derivatives, a common synthetic route is the condensation reaction between an appropriate amine and an isothiocyanate. For urea derivatives, the corresponding isocyanate is used. ijcrt.orgevitachem.com By systematically synthesizing and testing these new compounds, researchers can validate their design hypotheses and identify lead candidates with significantly enhanced biological activity. nih.govresearchgate.net

Future Directions and Research Perspectives

Exploration of New Biological Targets

Currently, there is a lack of specific research identifying and validating the biological targets of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea. The broader class of phenylthiourea (B91264) derivatives has been investigated for a range of biological activities, including antiproliferative and antimicrobial effects. Future research should prioritize the elucidation of the specific molecular targets of this compound.

Key Research Objectives:

High-Throughput Screening: Employing high-throughput screening campaigns against diverse panels of kinases, phosphatases, and other enzymes to identify potential protein targets.

Affinity-Based Proteomics: Utilizing chemical probes derived from the parent compound to isolate and identify binding partners in cellular lysates.

In Silico Target Prediction: Leveraging computational tools and databases to predict potential biological targets based on structural similarity to known bioactive molecules.

A systematic exploration of its biological targets could unveil novel therapeutic applications for this compound in areas such as oncology, infectious diseases, or inflammatory disorders.

Development of Advanced Synthetic Methodologies

The conventional synthesis of thioureas typically involves the reaction of an amine with an isothiocyanate. While effective, this method may have limitations in terms of substrate scope, reaction conditions, and purification. Future research should focus on developing more advanced and efficient synthetic strategies for this compound and its analogues.

Potential Advanced Synthetic Approaches:

Catalytic Methods: Exploration of transition-metal-catalyzed or organocatalyzed reactions for the formation of the thiourea (B124793) linkage, potentially offering milder reaction conditions and improved functional group tolerance.

Flow Chemistry: Implementation of continuous flow synthesis to enable better control over reaction parameters, enhance safety, and facilitate scale-up.

Solid-Phase Synthesis: Development of solid-phase synthetic routes to allow for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

These advanced methodologies could streamline the synthesis of this compound and its derivatives, making them more accessible for further investigation.

Integration of Multiscale Computational Approaches

There is currently no specific evidence of multiscale computational studies having been performed on this compound. Computational chemistry offers powerful tools to predict and understand the behavior of molecules at various levels of theory.

Future Computational Research Directions:

Quantum Mechanics (QM): Employing Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in understanding its interaction with biological targets or material surfaces.

Molecular Dynamics (MD): Performing MD simulations to study the conformational dynamics of the molecule and its binding modes with potential protein targets or its adsorption behavior on metal surfaces.

Hybrid QM/MM Methods: Utilizing combined quantum mechanics/molecular mechanics approaches to model enzymatic reactions or other complex processes involving the compound with greater accuracy.

Integrating these computational approaches can provide valuable insights that can guide experimental design and accelerate the discovery of new applications.

Applications in Materials Science (e.g., Corrosion Inhibition)

The thiourea scaffold is well-known for its potential in materials science, particularly as a corrosion inhibitor for various metals and alloys. The presence of nitrogen and sulfur atoms in this compound suggests its potential to adsorb onto metal surfaces and form a protective layer. However, specific studies on its efficacy as a corrosion inhibitor are lacking.

Prospective Research in Materials Science:

Corrosion Inhibition Studies: A systematic evaluation of the corrosion inhibition efficiency of this compound for different metals (e.g., mild steel, copper, aluminum) in various corrosive media (e.g., acidic, saline).

Mechanism of Inhibition: Utilizing electrochemical techniques (such as potentiodynamic polarization and electrochemical impedance spectroscopy) and surface analysis methods (like SEM, AFM, and XPS) to understand the mechanism of corrosion inhibition.

Theoretical Corrosion Studies: Applying computational methods, such as DFT and molecular dynamics simulations, to model the adsorption of the inhibitor on metal surfaces and to correlate its molecular structure with its inhibition efficiency.

Investigating these applications could lead to the development of new, effective, and potentially environmentally friendly corrosion inhibitors. Furthermore, the coordination properties of the thiourea and pyridine (B92270) moieties could be explored for the development of novel metal-organic frameworks (MOFs) or functional polymers.

Q & A

Q. How can researchers screen the biological activity of this compound against enzyme targets?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., urease or acetylcholinesterase) using a spectrophotometric endpoint. Prepare compound dilutions (0.1–100 µM in DMSO), pre-incubate with enzyme (30 min, 37°C), and measure residual activity via absorbance (e.g., 630 nm for urease with phenol red). Calculate IC50 using nonlinear regression (GraphPad Prism). Include positive controls (thiourea or acetohydroxamic acid) and validate with triplicate runs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Grow crystals via slow evaporation (ethanol/water 1:1). Refine hydrogen bonding (N-H···S interactions) and torsion angles (pyridyl vs. phenyl orientation) with Olex2 or WinGX. Report CCDC deposition number, R-factor (<5%), and bond lengths (C=S: ~1.68 Å) .

Q. What strategies mitigate contradictions in reported biological activity data for thiourea derivatives?

- Methodological Answer : Address variability by:

- Standardizing assay conditions (pH, temperature, solvent concentration).

- Validating compound stability via LC-MS pre/post-assay.

- Comparing with structurally analogous derivatives (e.g., 1-phenyl-3-(4-chlorophenyl)thiourea) to isolate substituent effects. Use meta-analysis of IC50 values from ≥3 independent studies .

Q. How do computational methods enhance the design of this compound derivatives for targeted enzyme inhibition?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using enzyme crystal structures (PDB ID: e.g., 4H8M for urease). Optimize ligand poses by scoring hydrogen bonds (pyridyl N···active site residues) and hydrophobic interactions. Validate with MD simulations (GROMACS, 50 ns) to assess binding stability. Synthesize top-scoring analogs for empirical validation .

Q. What experimental approaches validate the role of the pyridinylmethyl group in modulating thiourea reactivity?

- Methodological Answer : Compare kinetics of nucleophilic additions (e.g., alkylation with methyl iodide) between this compound and non-pyridinyl analogs. Use stopped-flow spectroscopy to measure rate constants (k) under identical conditions. DFT calculations (Gaussian 16) can model charge distribution differences at the thiocarbonyl group .

Q. How can researchers assess the compound’s potential as a fluorescent sensor for metal ions?

- Methodological Answer : Conduct fluorescence titration in MeOH/H2O (9:1) with metal salts (Hg²⁺, Cu²⁺, Zn²⁺). Monitor emission spectra (λex = 350 nm, λem = 400–600 nm). Calculate binding constants (Benesi-Hildebrand plot) and detection limits (3σ/slope). Compare selectivity with interferent ions (Na⁺, K⁺) .

Data Interpretation & Reproducibility

Q. What statistical methods ensure robustness in structure-activity relationship (SAR) studies of this compound?

- Methodological Answer : Apply multivariate analysis (PLS regression) to correlate substituent parameters (Hammett σ, logP) with bioactivity. Use cross-validation (leave-one-out) to avoid overfitting. Report 95% confidence intervals for regression coefficients. Include clustering analysis (Heatmap, Euclidean distance) to group analogs by activity profiles .

Q. How can thermal analysis (DSC/TGA) inform formulation stability for in vivo studies?

- Methodological Answer : Perform DSC to identify melting transitions (mp ~145°C) and polymorphic forms. TGA (N2 atmosphere, 10°C/min) quantifies decomposition onset (>200°C). Combine with accelerated stability testing (40°C/75% RH, 4 weeks) and HPLC purity checks. Use cryoprotectants (trehalose) for lyophilized formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||